BenchChemオンラインストアへようこそ!

2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Positional isomerism Lipophilicity Structure-property relationships

2-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₁₄F₃N₃OS₂, MW 409.45) belongs to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 2-methylbenzamide moiety at the 2-position and a 3-(trifluoromethyl)benzyl thioether at the 5-position of the thiadiazole ring. 1,3,4-Thiadiazole derivatives are widely investigated scaffolds in medicinal chemistry, with reported anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities.

Molecular Formula C18H14F3N3OS2
Molecular Weight 409.45
CAS No. 392301-91-6
Cat. No. B2857916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392301-91-6
Molecular FormulaC18H14F3N3OS2
Molecular Weight409.45
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)15(25)22-16-23-24-17(27-16)26-10-12-6-4-7-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
InChIKeyBPIMSUABCLCCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-91-6): Procurement-Relevant Structural and Class Profile


2-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₁₄F₃N₃OS₂, MW 409.45) belongs to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 2-methylbenzamide moiety at the 2-position and a 3-(trifluoromethyl)benzyl thioether at the 5-position of the thiadiazole ring [1]. 1,3,4-Thiadiazole derivatives are widely investigated scaffolds in medicinal chemistry, with reported anticancer, antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities [2]. The trifluoromethyl group enhances lipophilicity (cLogP ~5.1 for the positional isomer) and metabolic stability relative to non-fluorinated analogs, while the thioether linkage introduces conformational flexibility that distinguishes this sub-series from directly C-substituted thiadiazoles [3]. This specific compound is catalogued primarily as a research chemical; its publicly available bioactivity data are limited to class-level inferences from structurally related analogs.

Why In-Class 1,3,4-Thiadiazole Benzamides Cannot Be Interchanged: The Case for Positional Selectivity of 3-Trifluoromethylbenzyl Thioether in CAS 392301-91-6


Within the 1,3,4-thiadiazol-2-yl benzamide class, seemingly minor structural variations produce substantial differences in biological target engagement, potency, and physicochemical properties. The position of the trifluoromethyl substituent on the benzylthio ring—meta (3-position) in CAS 392301-91-6 versus para (4-position) in the closest catalogued isomer CAS 392301-30-3—alters the electron density distribution on the aromatic ring, the spatial orientation of the -CF₃ group, and consequently the molecule's interaction with hydrophobic binding pockets [1]. In related 1,3,4-thiadiazole series, benzamide ring substitution patterns (halogen position, methyl vs. methoxy) have been shown to shift IC₅₀ values by >10-fold across cancer cell lines [2]. Additionally, the benzylthio linker at position 5 introduces metabolic vulnerability via S-oxidation and potential bioactivation that is absent in directly C-aryl-substituted thiadiazoles [3]. Generic substitution with a different positional isomer or a des-fluoro analog without confirmatory comparative testing therefore risks selecting a compound with fundamentally different potency, selectivity, and ADME profile.

Quantitative Differentiation Evidence for 2-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-91-6) Against Closest Analogs


Meta- vs. Para-Trifluoromethyl Positional Isomerism: Physicochemical Differentiation Between CAS 392301-91-6 and CAS 392301-30-3

CAS 392301-91-6 (3-CF₃ isomer) differs from its closest catalogued comparator CAS 392301-30-3 (4-CF₃ isomer) only in the substitution position of the trifluoromethyl group on the benzylthio ring. The meta-substitution pattern in CAS 392301-91-6 generates a different molecular dipole moment and electrostatic potential surface compared to the para-substituted analog. For the para-isomer, computed XLogP3 = 5.1 and topological polar surface area (TPSA) = 108 Ų [1]. While direct measurement data for CAS 392301-91-6 are not published, the meta-CF₃ arrangement is expected to yield a modestly different lipophilicity and altered hydrogen-bond acceptor capacity due to the absence of para-substituent resonance effects, which in related benzamide series have correlated with differential cellular permeability and target engagement [2]. This differentiation matters because in SAR campaigns, the 3- vs. 4-CF₃ positional choice has been shown to alter binding affinity by factors of 2- to 50-fold depending on the target pocket geometry.

Positional isomerism Lipophilicity Structure-property relationships

In Vitro Cytotoxicity of 1,3,4-Thiadiazole Benzamide Class Against PC3 Prostate Cancer: Class-Level Potency Baseline

Although CAS 392301-91-6 itself lacks published cytotoxicity data, closely related 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives have been evaluated by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines. All tested derivatives in that series exhibited IC₅₀ values of 3–7 µM against PC3 cells, which is equal to or more potent than doxorubicin (IC₅₀ = 7 µM) as a reference standard [1]. The same study demonstrated that these compounds induce apoptosis via a caspase-dependent pathway, confirming a mechanism-based cytotoxic effect rather than non-specific toxicity [2]. This class-level data provides a reasonable expectation of anticancer activity for CAS 392301-91-6, though direct assay results for the specific 3-CF₃ benzylthio substitution remain unreported.

Anticancer Cytotoxicity Prostate cancer

Thioether-Linked vs. Direct C-Aryl Substitution at Thiadiazole 5-Position: Metabolic Stability and Bioactivation Risk Differentiation

The 5-((3-(trifluoromethyl)benzyl)thio) substituent in CAS 392301-91-6 incorporates a thioether (-S-CH₂-) linker, which distinguishes it from analogs bearing a direct C-aryl bond at the thiadiazole 5-position. Independent research has identified the 5-substituted 2-(alkylthio)-1,3,4-thiadiazole motif as a structural alert for cytochrome P450-mediated bioactivation, wherein S-oxidation and subsequent metabolic processing can generate reactive intermediates [1]. This property is both a differentiation factor and a consideration: compounds with this linker may exhibit mechanism-based enzyme inactivation or covalent target modification not observed with directly C-substituted analogs. Conversely, the benzylthio group provides a synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone) that is unavailable in C-aryl series, offering a distinct advantage in lead optimization campaigns where tunable reactivity is desired [2].

Metabolic stability Bioactivation Structural alert

Benzamide Ring Methyl Substitution: Impact on 1,3,4-Thiadiazole Series Cytotoxicity Compared to Halo-Substituted Analogs

CAS 392301-91-6 bears a 2-methyl substituent on the benzamide ring. In a published series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamides, the nature and position of the benzamide substituent (Cl vs. F vs. H at the para position) directly modulated cytotoxic potency across three cancer cell lines, with 4-chloro and 4-fluoro derivatives generally showing superior activity compared to unsubstituted analogs [1]. The 2-methyl group in CAS 392301-91-6 introduces ortho-steric effects that are absent in the 4-halo series, potentially altering the conformational preference of the amide linkage and the compound's ability to adopt a coplanar arrangement with the thiadiazole ring. In the structurally related thiadiazole-linked benzamide series evaluated for anti-Alzheimer's activity, benzamide ring substitution patterns including -CF₃, -CH₃, and -OCH₃ produced differential acetylcholinesterase and butyrylcholinesterase inhibition profiles varying by >5-fold [2]. Direct comparative cytotoxicity data for the 2-methyl vs. 4-halo substitution pattern have not been published for the 5-benzylthio sub-series, representing a data gap that should be addressed in procurement-driven screening.

Structure-activity relationship Benzamide substitution Cytotoxicity

Computed Drug-Likeness and Physicochemical Comparison Between CAS 392301-91-6 and Non-Fluorinated Benzylthio Analog

The trifluoromethyl group in CAS 392301-91-6 confers a substantial increase in lipophilicity and metabolic stability compared to a hypothetical non-fluorinated analog bearing an unsubstituted benzylthio group. For the 4-CF₃ positional isomer (CAS 392301-30-3), computed XLogP3 = 5.1 and the compound has 8 hydrogen bond acceptors and 1 hydrogen bond donor, resulting in a molecular weight of 409.45 Da—all within Lipinski's rule-of-five space but at the upper boundary of optimal oral drug-likeness [1]. The -CF₃ group reduces the pKa of the adjacent aromatic system and increases resistance to oxidative metabolism at the benzyl position compared to a -CH₃ or -H substituted analog, a property consistently observed across trifluoromethylated drug candidates [2]. While the exact logD₇.₄ and metabolic half-life for CAS 392301-91-6 have not been experimentally determined, the presence of the 3-CF₃ group predicts a longer hepatic microsomal half-life relative to the des-fluoro comparator by analogy to established trifluoromethyl SAR in benzamide-containing drugs.

Drug-likeness Lipophilicity Metabolic stability

Recommended Research Application Scenarios for 2-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392301-91-6) Based on Available Evidence


Positional Isomer SAR Probe in Anticancer Chemotype Expansion

CAS 392301-91-6 serves as a specific meta-CF₃ positional isomer probe to be screened alongside its para-CF₃ analog (CAS 392301-30-3) in parallel MTT cytotoxicity assays against PC3, HT-29, and SKNMC cell lines, enabling direct quantification of the positional isomerism effect on potency. The class-level benchmark of IC₅₀ = 3–7 µM for related thiadiazole benzamides against PC3 provides a validated activity expectation [1]. Procurement of both isomers from the same synthetic batch ensures that any observed potency differential can be attributed to CF₃ position rather than purity or synthetic route variability.

Metabolic Stability and CYP450 Bioactivation Profiling of Thioether-Containing 1,3,4-Thiadiazoles

The 5-benzylthio motif in CAS 392301-91-6 makes it a suitable substrate for assessing S-oxidation-dependent metabolic activation in human liver microsome or hepatocyte incubation systems, building on the established identification of 2-(alkylthio)-1,3,4-thiadiazoles as structural alerts for bioactivation [2]. Comparative incubations with the directly C-aryl substituted analog can quantify the metabolic liability introduced by the thioether linker and inform lead optimization strategies for the series.

Diversity-Oriented Screening Library Component for 1,3,4-Thiadiazole-Benzamide Chemotype Enumeration

CAS 392301-91-6 fills a specific chemotype gap in diversity screening libraries: the combination of 2-methylbenzamide, 3-CF₃-benzylthio, and 1,3,4-thiadiazole core is not represented by the more common 4-halo or 4-CF₃-substituted analogs that dominate published SAR literature [1][3]. Inclusion in a medium-throughput screening deck against kinase panels, epigenetic targets, or carbonic anhydrase isoforms maximizes the probability of identifying a unique selectivity profile arising from the 2-methyl/3-CF₃ substitution pattern.

Physicochemical Benchmarking and LogD/ Solubility Determination for Late-Stage Lead Optimization

With computed XLogP3 ~5.1 (based on the 4-CF₃ isomer) and TPSA ~108 Ų, CAS 392301-91-6 resides at the lipophilicity upper bound of lead-like chemical space [3]. Experimental determination of LogD₇.₄, kinetic solubility, and plasma protein binding for this compound provides critical data for assessing whether the 3-CF₃ benzylthio substitution pattern retains acceptable developability parameters or requires polarity adjustment in subsequent optimization cycles.

Quote Request

Request a Quote for 2-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.